molecular formula C15H14O3 B12122658 Benzeneacetic acid, alpha-(3-methylphenoxy)- CAS No. 63136-67-4

Benzeneacetic acid, alpha-(3-methylphenoxy)-

Cat. No.: B12122658
CAS No.: 63136-67-4
M. Wt: 242.27 g/mol
InChI Key: XIIKQRLCGKGAKT-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-(3-methylphenoxy)-, is an organic compound with the molecular formula C15H14O3. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a 3-methylphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, alpha-(3-methylphenoxy)-, typically involves the reaction of benzeneacetic acid with 3-methylphenol under specific conditions. One common method includes:

    Esterification Reaction: Benzeneacetic acid is reacted with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods: In industrial settings, the production of benzeneacetic acid, alpha-(3-methylphenoxy)-, may involve:

    Continuous Flow Reactors: These reactors allow for the efficient mixing and reaction of benzeneacetic acid and 3-methylphenol, often using catalysts to enhance the reaction rate and yield.

    Batch Reactors: These are used for smaller-scale production, where precise control over reaction conditions can be maintained to ensure high purity and yield of the product.

Types of Reactions:

    Oxidation: Benzeneacetic acid, alpha-(3-methylphenoxy)-, can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: p-Toluenesulfonic acid, sulfuric acid.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha-(3-methylphenoxy)-, finds applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which benzeneacetic acid, alpha-(3-methylphenoxy)-, exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, or metabolic processes.

Comparison with Similar Compounds

    Benzeneacetic Acid: Lacks the 3-methylphenoxy group, making it less complex and potentially less active in certain applications.

    Phenylacetic Acid: Similar structure but without the additional phenoxy group, leading to different chemical and biological properties.

    3-Methylphenoxyacetic Acid: Contains the 3-methylphenoxy group but differs in the overall structure, affecting its reactivity and applications.

Uniqueness: Benzeneacetic acid, alpha-(3-methylphenoxy)-, is unique due to the presence of both the benzeneacetic acid and 3-methylphenoxy moieties, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

63136-67-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(3-methylphenoxy)-2-phenylacetic acid

InChI

InChI=1S/C15H14O3/c1-11-6-5-9-13(10-11)18-14(15(16)17)12-7-3-2-4-8-12/h2-10,14H,1H3,(H,16,17)

InChI Key

XIIKQRLCGKGAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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